NLRP3-IN-31 vs. MCC950: A Trade-Off Between Potency and Demonstrated CNS Exposure
NLRP3-IN-31 exhibits an IC50 of 0.3–0.5 μM for NLRP3 inhibition . While this potency is lower than the benchmark inhibitor MCC950 (IC50 7.5 nM in BMDMs and 8.1 nM in HMDMs) , the key differentiator for NLRP3-IN-31 is its proven brain penetration, as evidenced by published pharmacokinetic data. This makes it a uniquely suitable tool for central nervous system (CNS) disease models where MCC950, despite its higher potency, may be limited by insufficient CNS exposure [1].
| Evidence Dimension | NLRP3 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.3–0.5 μM |
| Comparator Or Baseline | MCC950 (IC50 7.5 nM in BMDMs, 8.1 nM in HMDMs) |
| Quantified Difference | NLRP3-IN-31 is approximately 40-60 fold less potent than MCC950 in cell-based assays. |
| Conditions | NLRP3 inhibition assay (patent data for NLRP3-IN-31); LPS/ATP-stimulated BMDM and HMDM assays for MCC950. |
Why This Matters
Procurement must be driven by the experimental model; for CNS studies, brain penetration is a critical filter, making NLRP3-IN-31 the appropriate choice over a more potent but peripherally restricted inhibitor.
- [1] Figure 3. Brain and plasma pharmacokinetic profiles of 31 following a single i.p. dose at 10 mg/kg to male Sprague-Dawley rats. J Med Chem, 2021. View Source
